![molecular formula C9H16N5O10P3 B176457 [2-(6-氨基-9H-嘌呤-9-基)-1-甲基乙氧基]甲基三磷酸盐 CAS No. 166403-66-3](/img/structure/B176457.png)

[2-(6-氨基-9H-嘌呤-9-基)-1-甲基乙氧基]甲基三磷酸盐

描述

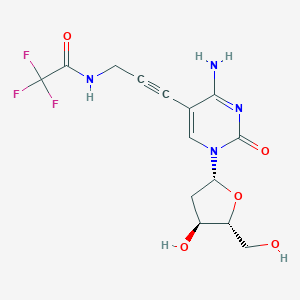

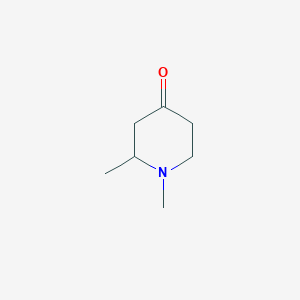

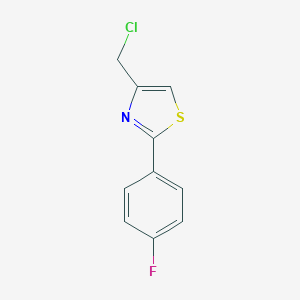

“[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate” is a compound with the molecular formula C9H16N5O10P3 . It is also known as tenofovir diphosphate .

Molecular Structure Analysis

The molecular structure of this compound involves a purine ring (adenine) attached to a methoxyethoxy group, which is further attached to a triphosphate group . The rotation around the bond connecting the quinazolin-4 (3H)-one nucleus to the o-tolyl is sterically hindered .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 447.17 g/mol . More detailed properties are not provided in the search results.科学研究应用

酶催化DNA中的合并

修改的核苷酸,如[2-(6-氨基-9H-嘌呤-9-基)-1-甲基乙氧基]甲基三磷酸盐,通过酶反应合并到DNA寡核苷酸中。这种合并提供了额外的功能,扩展了在各个领域的潜在应用。酶催化过程允许在DNA双链内选择性形成交联,这对生物研究和治疗应用具有重要意义(Imoto et al., 2007)。

构象锁定核苷酸的合成

使用[2-(6-氨基-9H-嘌呤-9-基)-1-甲基乙氧基]甲基三磷酸盐合成构象锁定L-去氧三糖基膦酸核苷,探索其在HIV逆转录酶中的偏好。这项研究有助于理解核苷酸的构象如何影响病毒酶的活性,这对抗病毒药物的开发至关重要(Saneyoshi et al., 2010)。

对N-甲氧基嘌呤-6-胺的互变异构体研究

涉及N-甲氧基-9-甲基-9H-嘌呤-6-胺的研究,与[2-(6-氨基-9H-嘌呤-9-基)-1-甲基乙氧基]甲基三磷酸盐密切相关,侧重于理解它们的互变异构体和烷基化。这项研究为改性嘌呤的化学行为提供了见解,这对于药物发现中新化学实体的开发是有价值的(Roggen & Gundersen, 2008)。

腺苷受体激动剂

该分子的结构已被用于合成A1和A3腺苷受体的激动剂。这些激动剂在研究腺苷受体介导的生物过程中具有重要意义,并在治疗炎症和心脏疾病等各种疾病方面具有潜在的治疗意义(Baraldi et al., 1998)。

药物合成中的关键中间体

作为Tenofovir Disoproxil Fumarate合成中的关键中间体,这是一种重要的抗逆转录病毒药物,其作用在制药生产过程中至关重要。对其合成和优化的研究对提高药物生产的效率和可扩展性至关重要(Yu Zhu-ming, 2012)。

抗HIV活性

研究表明[2-(6-氨基-9H-嘌呤-9-基)-1-甲基乙氧基]甲基三磷酸盐衍生物在HIV治疗中的潜力。它们独特的生物学特性表现出强效、选择性的抗HIV活性,有助于新型抗病毒药物的开发(Daluge et al., 1997)。

作用机制

Target of Action

The primary target of [2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate is Adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism. It is needed for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues .

Mode of Action

The compound interacts with its target, Adenosine deaminase, by binding to the active site of the enzyme. This can lead to changes in the enzyme’s activity, potentially inhibiting its function

Biochemical Pathways

The compound’s interaction with Adenosine deaminase affects the purine metabolism pathway. Adenosine deaminase is responsible for the deamination of adenosine, a process that is crucial in the purine metabolism pathway . By interacting with this enzyme, the compound can affect the concentrations of adenosine and other purines in the body .

Result of Action

Given its interaction with Adenosine deaminase, it is likely that the compound could influence cellular processes that are regulated by adenosine and other purines

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target

属性

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACQCQDWSIQSRP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420498 | |

| Record name | TNV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166403-66-3 | |

| Record name | TNV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

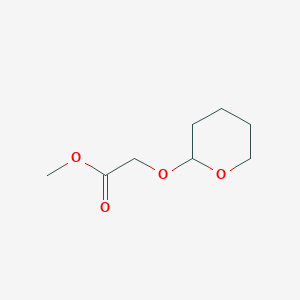

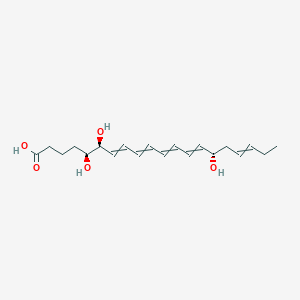

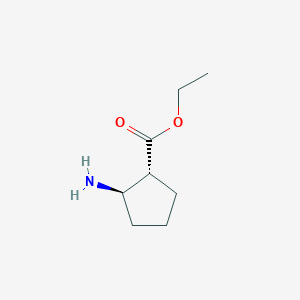

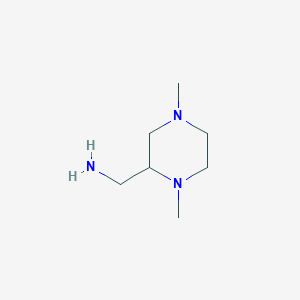

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。